Bu3Sn-Epidepride
Description
Evolution and Research Significance of Organotin Compounds in Organic and Medicinal Chemistry
Organotin chemistry, the study of chemical compounds containing a tin-carbon bond, has a rich history dating back to the mid-19th century. lupinepublishers.comwikipedia.org Initially, the synthesis of the first organotin compound, diethyltin (B15495199) diiodide, by Edward Frankland in 1849 marked the beginning of this field. wikipedia.org The development of Grignard reagents in the early 1900s significantly accelerated the synthesis of these compounds. wikipedia.org
Organotin compounds are broadly classified based on the number of organic groups attached to the tin atom: mono-, di-, tri-, and tetra-organotins. jmchemsci.comtuvsud.com Their physical and chemical properties are heavily influenced by the number of tin-carbon bonds and the nature of the organic substituents. jmchemsci.com
In the realm of medicinal chemistry, organotin complexes have garnered considerable attention for their diverse biological activities. jmchemsci.comuobabylon.edu.iq Research has explored their potential as anticancer, antifungal, antibacterial, and antiviral agents. uobabylon.edu.iqnih.gov The versatility of organotin compounds also extends to industrial applications, where they are used as PVC stabilizers, catalysts, and biocides. lupinepublishers.comnih.gov The ability of the tin atom to expand its coordination number beyond four has been a key factor in the development of organotin chemistry, allowing for the creation of complexes with unique structural and reactive properties. lupinepublishers.com
Strategic Position of Tributyltin Moieties in Contemporary Synthetic Chemical Biology Research
The tributyltin (TBT) moiety, (C4H9)3Sn-, is a specific type of organotin group that has found a strategic niche in synthetic chemical biology, particularly as a precursor in radiolabeling. wikipedia.org Historically, TBT compounds were widely used as biocides in antifouling paints for marine vessels due to their toxicity to marine organisms. wikipedia.orgatamanchemicals.com
In the context of synthetic chemistry, the tributyltin group serves as an excellent leaving group in Stille coupling reactions, a versatile method for creating carbon-carbon bonds. More pertinent to Bu3Sn-Epidepride, the tributylstannyl group is a key component in the synthesis of radiolabeled molecules. The tin-aryl bond can be readily cleaved and substituted with a radioisotope of iodine (such as ¹²³I, ¹²⁴I, or ¹²⁵I) through electrophilic substitution reactions. snmjournals.orgnih.govresearchgate.netresearchgate.net This process, known as radioiododestannylation, is a cornerstone for producing radiopharmaceuticals for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govresearchgate.net The use of a tributyltin precursor allows for the late-stage introduction of the radioisotope, which is crucial when working with short-lived isotopes. researchgate.net
Historical Development and Academic Research Trajectory of Epidepride (B19907) Derivatives in Neurochemical Ligand Design
Epidepride and its derivatives are part of a class of high-affinity radioligands developed for imaging dopamine (B1211576) D2/D3 receptors in the brain. nih.govresearchgate.net The design of these substituted benzamides originated from the atypical antipsychotic agent, remoxipride. nih.gov The search for more potent ligands led to the development of compounds like raclopride (B1662589) and eticlopride. nih.gov
The journey to epidepride involved combining structural features of isoremoxipride and iodopride. nih.gov In 1988, epidepride was independently synthesized and radiolabeled in three different laboratories. nih.gov Subsequent studies revealed the exceptional properties of [¹²⁵I]epidepride, including an unusually high striatum-to-cerebellum ratio in rats, indicating high specific binding to dopamine D2 receptors. nih.goviaea.org This characteristic made it a valuable tool for identifying extrastriatal dopamine D2 receptors, which are present in lower concentrations than in the striatum. nih.gov
The development of epidepride and its analogs, such as [¹⁸F]fallypride, has been pivotal for advancing the in-vivo study of the dopaminergic system in both healthy individuals and in the context of neurological and psychiatric disorders. nih.gov These ligands allow for the non-invasive quantification and localization of dopamine receptors, providing insights into conditions like Parkinson's disease, schizophrenia, and multiple system atrophy. snmjournals.orgosti.govwikipedia.org
Rationale for the Rigorous Academic Investigation of this compound as a Pivotal Synthetic Intermediate
The academic investigation of this compound is driven by its essential role as a direct precursor to radiolabeled epidepride. snmjournals.orgnih.govresearchgate.netresearchgate.net The synthesis of radioiodinated epidepride for PET and SPECT imaging necessitates a stable, non-radioactive precursor that can be efficiently converted to the final radioligand immediately before use. snmjournals.orgakjournals.com
This compound fulfills this role perfectly. The tributyltin group attached to the benzamide (B126) core is relatively stable, allowing for the synthesis, purification, and storage of the precursor. scribd.com The key reaction is the electrophilic substitution of the tributyltin group with a radioisotope of iodine. snmjournals.orgnih.govresearchgate.net This radioiodination reaction can be carried out with high efficiency and radiochemical purity using various oxidizing agents like hydrogen peroxide or chloramine-T. nih.govakjournals.com The ability to produce high-specific-activity radiolabeled epidepride is critical for sensitive in vivo imaging. researchgate.netakjournals.com Therefore, the synthesis and characterization of this compound are fundamental steps in the production of a powerful tool for neuroscience research. snmjournals.orgecronicon.net
Interactive Data Tables
Below are tables summarizing key information about the compounds mentioned in this article.
Table 1: Key Chemical Compounds
| Compound Name | Chemical Formula | Key Role |
|---|---|---|
| This compound | C29H51N3O3Sn | Precursor for radiolabeled epidepride |
| Epidepride | C17H26IN3O3 | Dopamine D2/D3 receptor radioligand |
| Tributyltin (TBT) | (C4H9)3Sn- | Organotin moiety |
| Remoxipride | C17H27N3O3 | Atypical antipsychotic, precursor to epidepride design |
| Raclopride | C15H21ClN2O3 | Dopamine D2 receptor antagonist |
| Isoremoxipride | C17H27N3O3 | Potent dopamine D2 receptor antagonist |
Table 2: Research Applications of Epidepride Derivatives
| Derivative | Imaging Technique | Primary Research Focus |
|---|---|---|
| [¹²³I]Epidepride | SPECT | Imaging of striatal and extrastriatal dopamine D2 receptors nih.govsnmjournals.org |
| [¹²⁴I]Epidepride | PET | Extended imaging of dopamine D2/D3 receptors snmjournals.orgnih.gov |
| [¹²⁵I]Epidepride | Autoradiography | In vitro characterization of dopamine D2 receptor binding nih.goviaea.org |
| [¹⁸F]Fallypride | PET | Imaging of dopamine D2/D3 receptors nih.gov |
Properties
CAS No. |
135382-47-7 |
|---|---|
Molecular Formula |
C28H50N2O3Sn |
Molecular Weight |
581.42 |
Purity |
>98% |
Synonyms |
(S)-5-(tri-n-butyltin)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dimethoxybenzamide |
Origin of Product |
United States |
Synthetic Methodologies for the Chemical Compound Bu3sn Epidepride
Retrosynthetic Analysis and Foundational Design Principles for Aryl Tributyltin Precursors
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. ias.ac.in For aryl tributyltin precursors like Bu3Sn-Epidepride, this process involves mentally breaking down the target molecule into simpler, commercially available starting materials. The key disconnection in the retrosynthesis of this compound occurs at the carbon-tin bond, identifying an aryl halide or a related electrophile and a tributyltin nucleophile as the primary synthons.
The foundational design principle for these precursors revolves around creating a molecule that is stable yet reactive enough for the subsequent radiolabeling step. The tributyltin group is chosen for its balance of reactivity and stability. While trimethylstannyl compounds can be more reactive, they are also significantly more toxic. wikipedia.org The bulky tributyl groups also help to prevent unwanted side reactions like homocoupling. wikipedia.org The design also considers the electronic and steric properties of the aryl ring to ensure efficient and regioselective installation of the tin moiety. The synthesis of such precursors is often a critical step in the development of new radioligands for PET and SPECT imaging. frontiersin.org
Palladium-Catalyzed Stannylation Approaches in this compound Synthesis
The formation of the crucial carbon-tin bond in this compound is most effectively achieved through palladium-catalyzed stannylation, a type of Stille coupling reaction. snmjournals.orgnumberanalytics.com This reaction involves the coupling of an organic halide with an organotin compound, catalyzed by a palladium complex. wikipedia.org In the synthesis of this compound, the unlabeled epidepride (B19907), which contains an aryl iodide, is reacted with hexa-n-butylditin ((Bu₃Sn)₂) in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in a suitable solvent like dry toluene. snmjournals.org
Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity
Optimizing the Stille reaction is crucial for maximizing the yield and purity of this compound. numberanalytics.com Key parameters that can be adjusted include the choice of catalyst, ligand, solvent, temperature, and reaction time.
| Parameter | Variation | Effect on Reaction | Reference |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst choice influences reaction rate and efficiency. | numberanalytics.comnih.gov |
| Ligand | PPh₃, P(o-Tol)₃, AsPh₃ | Ligands stabilize the palladium catalyst and affect its reactivity and selectivity. | numberanalytics.commdpi.com |
| Solvent | Toluene, DMF, NMP | The polarity and boiling point of the solvent can significantly impact the reaction. | numberanalytics.comnih.gov |
| Temperature | 80°C - 140°C | Higher temperatures can increase the reaction rate but may also lead to decomposition. | nih.govsnmjournals.org |
| Additives | CuCl, K₂CO₃ | Additives can act as co-catalysts or bases to improve reaction outcomes. | nih.govmdpi.com |
For instance, in similar syntheses of radioligand precursors, increasing the reaction temperature to 100°C significantly improved the radiochemical yield. nih.gov The use of specific ligands, such as tri(o-tolyl)phosphine, in combination with Pd₂(dba)₃ has been shown to be effective. mdpi.com The choice of solvent is also critical, with aprotic polar solvents like DMF or NMP often being used to facilitate the reaction. numberanalytics.comnih.gov
Mechanistic Elucidation of Carbon-Tin Bond Formation in Stannylation Reactions
The mechanism of the Stille reaction is a well-studied catalytic cycle. wikipedia.org It involves three primary steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, the iodo-epidepride) to form a palladium(II) intermediate. numberanalytics.com
Transmetalation: The organic group from the organotin reagent (tributyltin from hexa-n-butylditin) is transferred to the palladium(II) complex, displacing the halide. numberanalytics.com This is often the rate-determining step. wikipedia.org
Reductive Elimination: The newly formed palladium(II) complex eliminates the final product (this compound), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.com
Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. For example, the choice of the "non-transferable" groups on the tin atom (the butyl groups) is important to prevent them from competing with the desired aryl group transfer. wikipedia.org
Exploration of Alternative Synthetic Routes and Advanced Derivatization Strategies
While palladium-catalyzed stannylation is the most common method, alternative routes to organotin precursors can be explored, particularly if the standard conditions prove ineffective. nih.gov One such strategy involves a lithium-tin exchange, where an organolithium intermediate is reacted with a tributyltin chloride.
Advanced derivatization strategies can also be employed to create precursors for different labeling approaches or to improve the properties of the final radioligand. This could involve synthesizing precursors with different alkyltin groups (e.g., trimethyltin) or introducing other functional groups that could be targeted for radiolabeling. wikipedia.orgucl.ac.uk The development of enzymatic and photo-triggered methods for modifying precursors represents a frontier in this field. acs.org
Chromatographic and Non-Chromatographic Isolation and Purification Techniques for this compound
The purification of this compound is a critical step to ensure high radiochemical purity of the final [¹²³I]epidepride. ucl.ac.uk Both chromatographic and non-chromatographic methods are employed.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for purifying organotin compounds. snmjournals.org Normal-phase HPLC using a silica (B1680970) column is often used for the purification of this compound. snmjournals.org Reversed-phase HPLC (RP-HPLC) is also a common method for the analysis and purification of related organotin precursors. researchgate.net
Column Chromatography: Silica gel column chromatography is a standard method for purifying organotin compounds. researchgate.netsnmjournals.org However, the separation can be challenging due to the nonpolar nature of some tin compounds. researchgate.net To improve separation, modified silica gel, such as silica treated with potassium carbonate, can be used to effectively remove organotin impurities. researchgate.netsdlookchem.comnih.gov
Non-Chromatographic Techniques:
Distillation: For volatile organotin compounds, vacuum distillation can be an effective purification method. researchgate.net
Washing/Extraction: Washing the crude product with aqueous solutions of potassium fluoride (B91410) or acids can help to remove some organotin byproducts. researchgate.netgoogle.com
Recrystallization: If the product is a solid, recrystallization can be a viable purification technique. google.com
The choice of purification method depends on the specific properties of the compound and the impurities present. A combination of techniques is often necessary to achieve the desired level of purity. The table below summarizes some of the common analytical methods used for organotin compounds.
| Analytical Method | Principle | Application | Reference |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Structural elucidation and purity analysis. | snmjournals.org |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight determination and structural analysis. | snmjournals.org |
| Gas Chromatography (GC) | Separates compounds based on their volatility and interaction with a stationary phase. | Analysis of volatile organotin compounds, often after derivatization. | nih.gov |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms. | Quantification of total tin content. | nih.gov |
Analytical and Spectroscopic Characterization for Structural Elucidation of Bu3sn Epidepride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Bu3Sn-epidepride. Through the analysis of different nuclei, a complete picture of the molecule's connectivity and environment can be assembled. The synthesis of this compound is achieved by reacting epidepride (B19907) with bis(tributyltin) and a palladium catalyst. snmjournals.orgmdpi.com This resulting tributyltin derivative is then purified and subjected to NMR and mass spectrometry analysis. snmjournals.orgsnmjournals.org
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
¹H NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule, confirming the presence and connectivity of its various structural motifs. While specific spectral data for this compound is not detailed in the provided results, the analysis would be expected to confirm the signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the ethyl-pyrrolidinyl methyl moiety, and the characteristic signals of the tributyltin group. A certificate of analysis for a related tin-epidepride precursor confirms the inclusion of a ¹H NMR spectrum for quality control. scribd.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments. This analysis is crucial for verifying the integrity of the benzamide (B126) and pyrrolidine (B122466) rings, as well as the attachment of the tributyltin group. The characterization of similar tributyltin-substituted benzamides has been successfully achieved using this technique. snmjournals.org
Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) Spectroscopic Analysis
¹¹⁹Sn NMR spectroscopy is a highly specific technique used to directly observe the tin nucleus in the this compound molecule. This analysis provides definitive evidence of the successful installation of the tributyltin group onto the epidepride scaffold. The chemical shift and coupling patterns in the ¹¹⁹Sn NMR spectrum offer valuable information about the coordination environment of the tin atom.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound with high accuracy and to study its fragmentation patterns, which further corroborates its structure. snmjournals.org The analysis of related tributyltin precursors has shown the utility of mass spectrometry in confirming the molecular weight. mdpi.commdpi.com For instance, the mass spectrum of a similar tributyltin derivative showed a characteristic isotopic pattern for the [M+H]⁺ ion at m/z 528. mdpi.com Another study on a different tributyltin precursor reported isotopic peaks at m/z 482, 484, and 486 for the [M+H]⁺ ion. mdpi.com A study on the forced degradation of epidepride utilized LC-MS/MS to identify fragmentation ions and pathways, demonstrating the power of this technique in structural elucidation. researchgate.net
Advanced Chromatographic Techniques for Purity Assessment and Identity Verification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and verifying its identity. snmjournals.org These techniques separate the target compound from any unreacted starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound
The development and validation of a robust HPLC method are critical for ensuring the quality control of this compound. researchgate.net this compound is isolated and purified using normal phase (silica) preparative HPLC. snmjournals.org The purity of the final product is then confirmed by analytical HPLC, with reported purities ranging from 91% to 98%. ecronicon.net For the related compound, ¹²⁷I-epidepride, a reversed-phase HPLC method was developed using an RP-18 column with a mobile phase of methanol, acetonitrile, and ammonium (B1175870) acetate (B1210297) at pH 7.0. researchgate.net The development of HPLC methods often involves optimizing parameters such as the stationary phase, mobile phase composition, and flow rate to achieve the desired separation. pensoft.netrsc.orgresearchgate.netlcms.cznih.gov The identity of the synthesized compound is often confirmed by comparing its retention time with that of a pure reference standard. nih.gov
Gas Chromatography (GC) Applications in Organotin Intermediate Analysis
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. In the synthesis of this compound, GC is particularly crucial for assessing the purity of organotin starting materials and for monitoring the presence of related organotin intermediates and byproducts. rsc.orgysi.com The synthesis of this compound typically involves the reaction of a suitable epidepride derivative with a tributyltin-containing reagent. snmjournals.org
The primary application of GC in this context is the quality control of the tributyltin (TBT) reagents and the detection of common impurities such as monobutyltin (B1198712) (MBT) and dibutyltin (B87310) (DBT) species. mdpi.com Since many organotin compounds are not sufficiently volatile for direct GC analysis, a derivatization step is often employed. ysi.com This process converts the polar organotin chlorides or oxides into more volatile and thermally stable derivatives, typically through ethylation or propylation using reagents like sodium tetraethylborate (NaBEt₄). ysi.com
The derivatized sample is then injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. mdpi.com Detection is often performed using a mass spectrometer (GC-MS) or a flame photometric detector (FPD), which offers high sensitivity and selectivity for tin compounds. ysi.commdpi.com
Research findings indicate that GC-based methods can effectively separate various butyltin species, allowing for their precise quantification. The retention time (RT) is a key parameter for compound identification. The table below presents typical retention times for ethylated butyltin compounds, demonstrating the separation achievable with this technique.
Table 1: Example Retention Times of Ethylated Organotin Compounds in GC Analysis
| Compound | Analyte | Mean Retention Time (min) |
|---|---|---|
| Monobutyltin (MBT) | Ethylated MBT | 9.73 |
| Dibutyltin (DBT) | Ethylated DBT | 11.89 |
| Tributyltin (TBT) | Ethylated TBT | 13.74 |
Data adapted from a study on microbial degradation of TBT, illustrating typical GC separation of key organotin intermediates. mdpi.com
By monitoring the presence and concentration of these intermediates, chemists can ensure the quality of the starting materials and optimize the reaction conditions to maximize the yield and purity of the final this compound product.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumber, cm⁻¹).
For the structural elucidation of this compound, IR spectroscopy serves as a rapid and effective method to confirm the presence of its key structural motifs, thereby verifying the successful synthesis of the target compound. researchgate.net The analysis confirms the integrity of the benzamide backbone, the pyrrolidine ring, and the crucial tributyltin moiety attached to the aromatic ring.
The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its various functional groups. These include:
C=O Stretching: A strong absorption band characteristic of the amide carbonyl group.
N-H Stretching and Bending: While the amide in this compound is tertiary, this region would be monitored to ensure no secondary amide precursors remain.
C-H Stretching: Bands corresponding to both aliphatic (from the butyl and ethyl groups) and aromatic C-H bonds.
C-O Stretching: Absorption from the two methoxy (-OCH₃) groups on the benzamide ring.
C-N Stretching: Vibrations associated with the amine in the pyrrolidine ring and the amide linkage.
Sn-C Stretching: Lower frequency vibrations confirming the presence of the tributyltin group.
The table below summarizes the expected characteristic IR absorption bands for this compound based on its known structure.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Amide C=O | Stretch | 1630 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Ether C-O | Stretch | 1000 - 1300 (asymmetric/symmetric) |
| Amine/Amide C-N | Stretch | 1020 - 1250 |
| Organotin Sn-C | Stretch | 500 - 600 |
Ranges are based on standard IR correlation tables and are predictive for the this compound structure.
Role of Bu3sn Epidepride As a Precursor in Radiolabeled Ligand Synthesis for Receptor Investigations
Precursor Design Principles for Facilitating Electrophilic Halogenation and Other Radiochemical Labeling Strategies
The design of Bu3Sn-epidepride as a precursor for radiolabeling is rooted in the principles of electrophilic aromatic substitution. The tributyltin (Bu3Sn) group is an excellent leaving group, making the aromatic ring susceptible to attack by an electrophilic radiohalogen. This strategy is particularly advantageous as it allows for the introduction of the radioisotope in the final step of the synthesis, a crucial consideration when working with short-lived isotopes.
Key design principles for precursors like this compound include:
Activation of the Aromatic Ring: The electron-donating nature of the organotin group activates the aromatic ring towards electrophilic substitution, facilitating the reaction with the radiohalogen.
Site-Specific Labeling: The tin group is strategically placed on the aromatic ring to ensure that the radiohalogen is introduced at a specific position that does not interfere with the ligand's binding affinity for its target receptor.
Stability of the Precursor: The precursor must be stable enough to be synthesized, purified, and stored before the radiolabeling reaction.
High Radiochemical Yield: The design should promote a high-yield reaction to maximize the incorporation of the expensive and short-lived radioisotope into the final product.
Oxidative Iododestannylation for the Efficient Radioiodination of Epidepride (B19907).snmjournals.orgresearchgate.net
The most common method for synthesizing radioiodinated epidepride is through oxidative iododestannylation of the this compound precursor. snmjournals.orgresearchgate.net This reaction involves the electrophilic substitution of the tributyltin group with a radioiodine isotope.
Detailed Reaction Mechanism and Stereochemical Considerations in ¹²³I-Epidepride and ¹²⁴I-Epidepride Synthesis.snmjournals.orgescholarship.org
The synthesis of ¹²³I-Epidepride and ¹²⁴I-Epidepride from the this compound precursor is achieved through an oxidative iododestannylation reaction. snmjournals.orgescholarship.org This process begins with the oxidation of the radioiodide (e.g., [¹²³I]NaI or [¹²⁴I]NaI) to a more electrophilic iodine species. This is typically accomplished using an oxidizing agent such as chloramine-T or Iodogen. The resulting electrophilic radioiodine then attacks the electron-rich aromatic ring of the epidepride precursor at the carbon atom bearing the tributyltin group. This leads to the cleavage of the carbon-tin bond and the formation of the desired radioiodinated epidepride, along with a tributyltin byproduct.
A critical aspect of this synthesis is the retention of the stereochemistry at the chiral center of the pyrrolidine (B122466) ring. Since the radiolabeling occurs on the aromatic ring, distant from the chiral center, the (S)-configuration of the epidepride molecule is preserved throughout the reaction. This is crucial for maintaining the high binding affinity and selectivity of the resulting radioligand for the dopamine (B1211576) D2/D3 receptors.
Impact of this compound Precursor Purity on Radiochemical Yield and Specific Activity of Derived Ligands.snmjournals.orgresearchgate.net
High-performance liquid chromatography (HPLC) is often employed to purify the this compound precursor to a high degree, ensuring that the subsequent radioiodination reaction proceeds cleanly and efficiently. snmjournals.orgresearchgate.net A high precursor purity is directly correlated with a higher radiochemical yield, which is the percentage of the initial radioactivity that is incorporated into the desired product. Furthermore, high precursor purity helps in achieving a high specific activity, which is the amount of radioactivity per unit mass of the compound. High specific activity is crucial for in vivo imaging studies to minimize the pharmacological effects of the injected tracer.
| Parameter | Impact of High Precursor Purity | Impact of Low Precursor Purity |
| Radiochemical Yield | High | Low |
| Specific Activity | High | Low |
| Formation of Byproducts | Minimized | Increased |
| Purification of Final Product | Simplified | Complicated |
Comparative Analysis with Alternative Halogenation Methods (e.g., Bromination via Non-Tin Precursors)
While iododestannylation is a widely used method, alternative halogenation strategies exist for the synthesis of radiolabeled ligands. For instance, electrophilic bromination can be achieved using non-tin precursors, such as an activated aromatic ring without a leaving group. However, these methods often require harsher reaction conditions and may offer less regioselectivity compared to the tin-based approach.
The synthesis of epidepride has been achieved from its bromo-analogue, FLB 457, via the corresponding trimethyl-tin derivative, highlighting the utility of tin intermediates in these synthetic pathways. nih.gov
Iododestannylation offers several advantages:
Mild Reaction Conditions: The reaction can often be carried out at room temperature. researchgate.netnih.gov
High Regioselectivity: The radiohalogen is directed specifically to the position of the tin group.
High Yields: The method generally provides good to excellent radiochemical yields. snmjournals.orgescholarship.org
In contrast, direct electrophilic halogenation on an unactivated ring can lead to a mixture of products and lower yields. While methods for direct radioiodination on activated phenolic precursors exist, the use of organotin precursors like this compound provides a more reliable and efficient route for many radioligands. mdpi.com
Carbon-11 (B1219553) Labeling Strategies Employing Organotin Intermediates in ¹¹C-Epidepride Synthesis
While radioiodination is the primary application for the this compound precursor, organotin intermediates also play a role in carbon-11 labeling strategies. For the synthesis of [¹¹C]epidepride, a different approach is typically taken. One method involves the demethylation of epidepride to its corresponding desmethyl-derivative, which is then reacted with [¹¹C]methyl triflate. nih.gov
However, organotin chemistry can be employed in the synthesis of the non-radioactive epidepride standard or its precursors. For example, epidepride can be synthesized from its bromo-analogue via a corresponding trimethyl-tin derivative. nih.gov While direct C-11 carbonylation from an organotin precursor is a known radiolabeling method, for [¹¹C]epidepride, the methylation route is more commonly described. nih.govnih.gov The use of organotin intermediates in the synthesis of the non-radioactive precursors demonstrates the versatility of this chemical approach in the broader context of radioligand development.
Implications of this compound Precursor Chemistry for Radioligand Physicochemical Stability and In Vitro Performance.snmjournals.orgescholarship.org
The chemical strategy employing the this compound precursor has significant implications for the physicochemical properties and in vitro performance of the resulting radioligand. The synthesis via oxidative iododestannylation yields a product with high radiochemical purity, which is essential for reliable in vitro studies. snmjournals.orgescholarship.org
The stability of the final radiolabeled epidepride is a critical factor. The carbon-iodine bond on an aromatic ring is generally stable, and studies have shown that [¹²³I]epidepride exhibits good stability, with radiochemical purity remaining high for over 24 hours post-synthesis. snmjournals.org This stability is crucial for ensuring that the detected signal in in vitro and in vivo experiments originates from the intact radioligand binding to the target receptor and not from radioactive metabolites.
The high affinity and specificity of the resulting radioligand are direct consequences of the precise, site-specific labeling afforded by the this compound precursor. In vitro autoradiography studies with [¹²⁴I]epidepride have demonstrated specific localization in the striatum, which is rich in dopamine D2/D3 receptors. escholarship.org This binding can be displaced by other dopamine receptor ligands, confirming the specificity of the interaction. escholarship.org The ability to produce a high-purity, stable, and specific radioligand is a direct benefit of the well-designed this compound precursor chemistry.
Molecular and Pharmacological Investigations Enabled by Epidepride Radioligands Derived from Bu3sn Epidepride
In Vitro Receptor Binding Assays for Quantifying Ligand-Receptor Interactions.nih.govmdpi.comescholarship.orgplos.orgjneurosci.org
In vitro receptor binding assays are fundamental in characterizing the interaction between a ligand and its receptor. For epidepride (B19907) radioligands, these assays are typically conducted using membrane preparations from brain regions rich in dopamine (B1211576) receptors, such as the striatum, or in cells engineered to express specific dopamine receptor subtypes. nih.govnih.gov The basic principle involves incubating the radioligand with the receptor preparation and then separating the bound from the unbound radioligand to quantify the amount of receptor-ligand complex formed.
Saturation binding studies are performed to determine the equilibrium dissociation constant (K_d), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (B_max). In these experiments, increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation until equilibrium is reached.
Scatchard analysis of [¹²⁵I]epidepride binding has revealed a high affinity for dopamine D₂ receptors. nih.gov In one study, the K_d was determined to be 24 pM in various brain regions, including the striatum, medial frontal cortex, and hippocampus. nih.gov The corresponding B_max values were 36.7, 1.04, and 0.85 pmol/g tissue, respectively, highlighting the high density of D₂ receptors in the striatum compared to extrastriatal areas. nih.gov Another study focusing on the D₃ receptor using a different radioligand, [³H]-(+)-7-OH-DPAT, found a K_d of 1.3 ± 0.3 nM in the human nucleus accumbens. jneurosci.org
Table 1: K_d and B_max Values for [¹²⁵I]epidepride in Rat Brain Regions
| Brain Region | K_d (pM) | B_max (pmol/g tissue) |
|---|---|---|
| Striatum | 24 | 36.7 |
| Medial Frontal Cortex | 24 | 1.04 |
| Hippocampus | 24 | 0.85 |
| Cerebellum | 24 | 0.37 |
Data from a study on in vitro binding of [¹²⁵I]epidepride. nih.gov
Competitive binding experiments are used to determine the affinity of a non-radiolabeled compound (a competitor) for a receptor. In these assays, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The IC₅₀ value can then be converted to the inhibitory constant (K_i) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. nih.gov
Competition studies with [¹²⁵I]epidepride have been used to confirm its binding to D₂ receptors. The inhibition of [¹²⁵I]epidepride binding by various known D₂ ligands showed a high correlation with the inhibition of [³H]spiperone binding, a classic D₂ antagonist, with a correlation coefficient of 0.99. nih.gov This indicates that epidepride labels the same D₂ binding site. Furthermore, a variety of compounds targeting other receptors, such as serotonin, adrenergic, and opioid receptors, showed very low affinity for the [¹²⁵I]epidepride binding site, with IC₅₀ values in the micromolar range. nih.gov
Epidepride and its radiolabeled derivatives are known to bind to both D₂ and D₃ dopamine receptor subtypes. mdpi.comneurology.org While initially characterized as a potent D₂ receptor antagonist, subsequent research has highlighted its significant affinity for D₃ receptors as well. nih.govnih.gov This has led to its classification as a D₂/D₃ receptor radioligand. escholarship.org
The relative affinity for D₂ and D₃ receptors can be determined through competitive binding assays using cell lines that selectively express either the D₂ or D₃ receptor. Studies have shown that while epidepride has a high affinity for both subtypes, its affinity can vary. For example, some substituted benzamides, the class of compounds to which epidepride belongs, exhibit higher affinity for D₃ receptors compared to D₂ receptors. researchgate.net The development of more selective radioligands for each subtype remains an active area of research to better differentiate the roles of D₂ and D₃ receptors in various physiological and pathological processes. neurology.org
Table 2: Inhibitory Constants (K_i) of Various Ligands at D₂ and D₃ Receptors
| Compound | D₂ K_i (nM) | D₃ K_i (nM) | D₂/D₃ Selectivity |
|---|---|---|---|
| Fallypride | 0.02 | 0.19 | 0.1 |
| (R,S)-trans-2d | 164 ± 29 | 282 ± 69 | 5.8 |
| (R,S)-trans-2i | 68 ± 12 | 148 ± 37 | 0.6 |
Data from a study on novel D₂/D₃ receptor ligands. upenn.edu
Competitive Binding Experiments for Inhibitory Constant (IC₅₀) and Affinity (K_i) Determinations
Cellular Uptake and Receptor-Mediated Internalization Studies in Relevant Cell Lines.jneurosci.org
Cellular uptake and internalization studies investigate how a ligand enters a cell and whether this process is mediated by its receptor. Upon binding to an agonist, many G protein-coupled receptors, including dopamine receptors, undergo internalization, a process where the receptor-ligand complex is moved from the cell surface into the cell's interior. nih.govresearchgate.net This mechanism is crucial for regulating receptor signaling.
Studies using cell lines expressing dopamine receptors have explored the internalization of these receptors upon ligand binding. While agonist-induced internalization of D₂ receptors is a well-documented phenomenon, the internalization of D₃ receptors appears to be less pronounced. nih.govmdpi.com Some research suggests that antagonist radioligands like those derived from epidepride may bind to both surface and internalized receptors. mdpi.com The environment within intracellular compartments, such as endosomes, can differ in pH and ionic composition from the cell exterior, which can affect ligand binding affinity. nih.gov For instance, the binding of some benzamide (B126) ligands, including [¹²⁵I]epidepride, has been shown to be sensitive to changes in pH and sodium concentration, which could have implications for their binding to internalized receptors. nih.gov
Autoradiographic Studies in Ex Vivo Mammalian Tissue Sections for Receptor Distribution Mapping.plos.orgresearchgate.netoup.com
Autoradiography with radioligands like [¹²⁵I]epidepride allows for the visualization of receptor distribution in tissue sections. This technique provides detailed anatomical information on where receptors are located within the brain and other tissues.
Ex vivo autoradiography using [¹²⁵I]epidepride has been instrumental in mapping the distribution of D₂/D₃ receptors in the mammalian brain. nih.gov These studies have confirmed the high density of these receptors in the striatum. nih.gov Importantly, they have also revealed significant densities of D₂/D₃ receptors in extrastriatal regions, including the cerebral cortex (specifically layers V and VI of the prefrontal and cingulate cortices) and the hippocampus. nih.govoup.com The high affinity of [¹²⁵I]epidepride makes it a superior tool for studying these low-density extrastriatal receptor populations. nih.gov In studies of Parkinson's disease, autoradiography with [¹²⁵I]epidepride has been used to show an elevation of D₂ receptors in the dorsal putamen of affected individuals. nih.gov
Structure-Activity Relationship (SAR) Studies of Epidepride Analogs, with Emphasis on the Role of the Tributyltin Moiety in Ligand Design.researchgate.netlookchem.com
Structure-activity relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. For epidepride, SAR studies have focused on creating analogs with improved properties, such as higher affinity, greater selectivity for D₂ or D₃ receptors, or suitability for different imaging modalities like PET.
The tributyltin moiety in Bu3Sn-Epidepride is a key feature for radioligand synthesis. researchgate.net Its primary role is to serve as a precursor for radioiodination, where the tin group is replaced with a radioactive iodine isotope. acs.orgecronicon.net This method allows for the production of high specific activity radioligands. researchgate.net The choice of the tin precursor can influence the radiolabeling process; for instance, the tributylstannyl precursor of epidepride was found to sometimes produce fewer impurities compared to the trimethylstannyl analog. ucl.ac.uk
Beyond the tin moiety, other structural modifications of the epidepride scaffold have been explored. For example, replacing the iodine atom with a fluorinated alkyl chain led to the development of [¹⁸F]fallypride, a widely used PET tracer for D₂/D₃ receptors with very high affinity. mdpi.com These SAR studies are crucial for the rational design of new and improved neuroimaging agents. acs.org
Advanced Research Applications and Future Trajectories for Bu3sn Epidepride in Chemical Biology
Development of Epidepride-Based Molecular Probes for Fundamental Neurochemical Research
Epidepride (B19907), and by extension its precursor Bu3Sn-Epidepride, is pivotal in the development of molecular probes for neurochemical research, primarily targeting dopamine (B1211576) D2 and D3 receptors. researchgate.netcapes.gov.br The radioiodinated form, [¹²⁵I]epidepride, is an exceptionally potent radioligand used to study the distribution of these receptors in the brain. researchgate.net
The high affinity of epidepride for D2/D3 receptors makes it an invaluable tool for in vitro autoradiography and in vivo imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). researchgate.netnih.gov For instance, [¹²³I]epidepride has been successfully used in SPECT imaging to visualize extrastriatal dopamine D2 receptors in the human brain, a feat not easily achieved with other radioligands. nih.gov This allows for detailed mapping of receptor densities in various brain regions, providing insights into the neurochemical basis of both normal brain function and neurological disorders.
The development of these probes has enabled researchers to investigate the intricate signaling pathways of dopamine receptors. Dopamine receptors are G-protein coupled receptors (GPCRs) divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). physiology.org D2-like receptors, the primary targets of epidepride, are involved in critical brain functions such as motor control, cognition, and emotion. physiology.org The ability to visualize and quantify these receptors with high precision is crucial for understanding their role in health and disease.
Furthermore, the long half-life of isotopes like ¹²⁴I in [¹²⁴I]epidepride allows for extended imaging studies, which can be particularly useful for monitoring changes in receptor density over time, such as in the context of disease progression or in response to therapeutic interventions. nih.gov This opens up avenues for longitudinal studies that were previously challenging with shorter-lived radiotracers.
Application in Investigating Dopamine Receptor Systems in Mechanistic Animal Models (Excluding Clinical Efficacy)
Animal models are indispensable for dissecting the complex mechanisms of the dopamine system, and epidepride-based probes play a significant role in these investigations. mdpi.comnih.govoaepublish.com These models, which can range from rodents to larger animals, allow for controlled experiments that are not possible in humans. researchgate.netmdpi.comoup.com
In rodent models, [¹²⁵I]epidepride has demonstrated a remarkably high striatum-to-cerebellum ratio, indicating excellent specific binding to dopamine-rich regions. nih.gov This property is crucial for accurately quantifying receptor occupancy and understanding the pharmacodynamics of various drugs that target the dopamine system. For example, researchers can use these probes to study how a new therapeutic compound displaces the radioligand from the receptors, providing a measure of its binding affinity and target engagement in a living organism.
Knockout mice, in which specific dopamine receptor genes have been deleted, are particularly powerful tools when combined with imaging probes like epidepride. riken.jp By comparing receptor distribution and function in these genetically modified animals to their wild-type counterparts, researchers can elucidate the specific roles of different dopamine receptor subtypes (e.g., D2 vs. D3) in various physiological and pathological processes. nih.gov This approach has been instrumental in clarifying the distinct contributions of these closely related receptors to conditions like Parkinson's disease and addiction. frontiersin.org
Moreover, epidepride-based imaging in animal models can help to validate new therapeutic targets. For instance, if a novel compound is designed to modulate the dopamine system, its effects on receptor binding can be directly visualized and quantified in preclinical models before moving on to human trials. mdpi.com This helps to de-risk the drug development process and provides a stronger mechanistic rationale for clinical studies.
The use of these probes is not limited to studying the brain; they can also be used to investigate peripheral dopamine receptors, such as those in the pancreas, which may serve as biomarkers for diseases like diabetes. nih.gov
Computational Chemistry and Molecular Docking Studies of Epidepride Ligand-Receptor Interactions
Computational chemistry and molecular docking have become essential tools for understanding the interactions between ligands like epidepride and their target receptors at an atomic level. plos.orgresearchgate.netresearchgate.net These methods allow researchers to build three-dimensional models of the dopamine D2 and D3 receptors and simulate how epidepride binds to them.
Given the high sequence homology between D2 and D3 receptors, developing selective ligands is a significant challenge. researchgate.net Molecular docking studies can help to identify subtle differences in the binding pockets of these receptors that can be exploited to design more selective compounds. chemrxiv.org By analyzing the binding poses and interaction energies of epidepride and its analogs, researchers can gain insights into the key amino acid residues that are responsible for high-affinity binding.
These computational models are often refined using molecular dynamics simulations, which provide a more dynamic picture of the ligand-receptor complex over time. plos.org This can reveal important conformational changes that occur upon ligand binding and help to predict the functional consequences of these interactions.
The data generated from these in silico studies can guide the synthesis of new epidepride derivatives with improved properties, such as higher affinity, greater selectivity, or better pharmacokinetic profiles. mdpi.com For example, if a docking study suggests that adding a particular functional group to the epidepride molecule would create a favorable interaction with a specific residue in the D3 receptor, this hypothesis can be tested experimentally by synthesizing and evaluating the modified compound.
The synergy between computational and experimental approaches accelerates the drug discovery process and leads to a more rational design of novel molecular probes and therapeutic agents.
Exploration of this compound in Novel Organotin-Mediated Synthetic Methodologies Beyond Radiochemistry
While the primary application of this compound is in radiochemistry, its organotin moiety also presents opportunities for its use in other synthetic methodologies. pharmasynth.euresearchgate.net Organotin compounds are versatile reagents in organic synthesis, known for their role in cross-coupling reactions, reductions, and other transformations. ucl.ac.ukbsmiab.orgthescipub.com
The tributyltin group in this compound can participate in Stille coupling reactions, a powerful method for forming carbon-carbon bonds. This could allow for the synthesis of a wide range of epidepride derivatives with different substituents at the 5-position of the benzamide (B126) ring. These derivatives could be used to explore structure-activity relationships in more detail or to develop new ligands with unique pharmacological profiles.
Organotin compounds have also been used as catalysts in various organic reactions. rsc.org While this is a less explored area for this compound itself, the knowledge gained from studying its reactivity could be applied to the development of new organotin-based catalysts for other transformations.
Furthermore, the synthesis of this compound involves the use of tributyltin chloride, a common organotin reagent. researchgate.net Research into more efficient and environmentally friendly methods for synthesizing and using organotin compounds is an active area of investigation. researchgate.netacs.org The chemistry of this compound could serve as a platform for developing and testing such novel methodologies.
It is important to note that the toxicity of organotin compounds is a significant concern, and appropriate precautions must be taken when handling them. However, their unique reactivity ensures that they will continue to be valuable tools in specialized synthetic applications.
Unexplored Derivatization Opportunities of this compound and Their Potential in Expanding Research Tools
The chemical structure of this compound offers several avenues for derivatization, which could lead to the development of new and improved research tools. acs.org The tributyltin group, as mentioned previously, is a key handle for modification via Stille coupling. This could be used to introduce a variety of functional groups, including fluorescent tags, biotin (B1667282) labels, or photoaffinity probes.
Fluorescently labeled epidepride analogs could be used for in vitro fluorescence microscopy studies, allowing for high-resolution visualization of dopamine receptor distribution in cells and tissues. Biotinylated derivatives could be used for affinity purification of dopamine receptors and their associated protein complexes, enabling detailed proteomic studies.
Photoaffinity labels are powerful tools for irreversibly labeling receptors and identifying their binding sites. An epidepride-based photoaffinity probe could be used to map the ligand-binding pocket of the D2 and D3 receptors with high precision.
In addition to modifying the benzamide ring, derivatization could also be performed on the pyrrolidine (B122466) moiety. This could lead to the development of ligands with altered selectivity or functional activity (e.g., agonists vs. antagonists).
The exploration of these derivatization opportunities has the potential to significantly expand the toolkit available to neuroscientists for studying the dopamine system. By creating a diverse library of epidepride-based probes with different properties, researchers can ask more sophisticated questions about the role of dopamine receptors in health and disease.
Q & A
Basic Question: What validated methodologies are recommended for synthesizing Bu3Sn-Epidepride, and how can purity be ensured?
Answer:
Synthesis of this compound typically involves organotin chemistry, where tributyltin precursors are reacted with epidepride derivatives under controlled conditions. Key steps include:
- Reaction Optimization : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of tin complexes.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product.
- Purity Validation :
Advanced Question: How should researchers address contradictions in reported bioactivity data for this compound across studies?
Answer:
Discrepancies in bioactivity data often arise from variability in experimental design. To resolve these:
- Meta-Analysis Framework :
- Replication Studies : Reproduce conflicting experiments under identical conditions, documenting deviations in methodologies (e.g., assay temperature, ligand concentrations) .
- Statistical Reconciliation : Apply multivariate regression to identify variables with the strongest correlation to observed discrepancies .
Basic Question: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Answer:
Stability studies require a combination of:
- Spectroscopic Monitoring :
- UV-Vis Spectroscopy : Track decomposition kinetics in simulated bodily fluids (e.g., PBS at pH 7.4, 37°C).
- FTIR : Identify hydrolytic byproducts (e.g., Sn-O bonds).
- Chromatographic Methods :
- Mass Loss Analysis : Thermogravimetric analysis (TGA) under controlled humidity to assess hygroscopicity .
Advanced Question: How can researchers design robust dose-response studies for this compound while minimizing cytotoxicity artifacts?
Answer:
To mitigate cytotoxicity interference:
- Pre-Screening Assays :
- Dose-Response Optimization :
- Logarithmic Dilution Series : Use 10-fold dilutions to span IC ranges while avoiding solvent-induced cell death (keep DMSO <0.1% v/v).
- Control Groups : Include vehicle-only and positive control (e.g., cisplatin for apoptosis assays) .
- Data Normalization : Express activity as a percentage of cell viability relative to controls to isolate specific effects .
Basic Question: What ethical and data integrity practices are essential when publishing this compound research?
Answer:
- Data Transparency :
- Ethical Compliance :
Advanced Question: What strategies are effective for reconciling computational modeling predictions with experimental data for this compound’s receptor interactions?
Answer:
- Model Refinement :
- Experimental Validation :
Basic Question: How should researchers statistically analyze dose-dependent effects in this compound studies?
Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC/IC.
- Error Analysis :
Advanced Question: What methodologies resolve low reproducibility in this compound’s pharmacokinetic profiles across animal models?
Answer:
- Cross-Species Normalization :
- Bioanalytical Standardization :
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate organ-specific blood flow rates and tissue partition coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
